molecular formula C15H16ClNO4 B12895859 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate

1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate

Cat. No.: B12895859
M. Wt: 309.74 g/mol
InChI Key: QHURRAXLXAIJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is a chemical compound known for its diverse applications in scientific research and industry. It is a member of the quinoline family, characterized by its unique structure that includes a chloroquinoline moiety and an ethoxyethyl acetate group. This compound is often used in various fields due to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate typically involves the reaction of 5-chloroquinoline with ethoxyethyl acetate under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques and equipment. The process is optimized to maximize efficiency and minimize waste. Industrial production methods may also include purification steps to ensure the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Chloroquinolin-8-yl)oxy)-2-ethoxyethyl acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .

Properties

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

[1-(5-chloroquinolin-8-yl)oxy-2-ethoxyethyl] acetate

InChI

InChI=1S/C15H16ClNO4/c1-3-19-9-14(20-10(2)18)21-13-7-6-12(16)11-5-4-8-17-15(11)13/h4-8,14H,3,9H2,1-2H3

InChI Key

QHURRAXLXAIJQM-UHFFFAOYSA-N

Canonical SMILES

CCOCC(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C

Origin of Product

United States

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